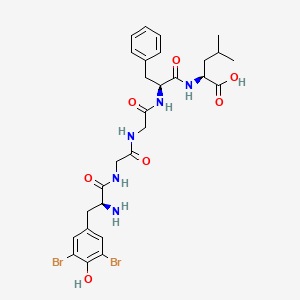

(3,5-Dibromo-Tyr1)-Leu-Enkephalin

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35Br2N5O7/c1-15(2)8-22(28(41)42)35-27(40)21(12-16-6-4-3-5-7-16)34-24(37)14-32-23(36)13-33-26(39)20(31)11-17-9-18(29)25(38)19(30)10-17/h3-7,9-10,15,20-22,38H,8,11-14,31H2,1-2H3,(H,32,36)(H,33,39)(H,34,37)(H,35,40)(H,41,42)/t20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBCIUIAEWGNRQ-FKBYEOEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC(=C(C(=C2)Br)O)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC(=C(C(=C2)Br)O)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35Br2N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

713.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conformational Landscape Elucidation of 3,5 Dibromo Tyr1 Leu Enkephalin

Spectroscopic Characterization in Solution and Solid States

Spectroscopic techniques are invaluable for elucidating the three-dimensional structure and dynamic behavior of peptides. The following sections detail how Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Raman spectroscopy contribute to understanding the conformational ensemble of enkephalin analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics

NMR spectroscopy is a powerful tool for determining the solution-state structure and dynamics of peptides. For Leu-Enkephalin, multidimensional NMR studies, including Nuclear Overhauser Effect Spectroscopy (NOESY), have been instrumental. nih.gov NOESY experiments provide through-space distance constraints between protons, which are essential for calculating the three-dimensional structure.

In aqueous solution, Leu-Enkephalin is known to exist in a flexible state, lacking a single, well-defined conformation. nih.gov However, in membrane-mimetic environments, such as bicelles, it tends to adopt a more folded β-turn conformation. nih.gov Studies on Met-Enkephalin in bicelles have shown that different conformers can be present, highlighting the peptide's conformational adaptability. nih.gov

Table 1: Representative NMR Observables for Enkephalin Analogs and Their Structural Implications

| NMR Parameter | Observation for Leu-Enkephalin (in membrane mimetics) | Expected Influence of Tyr1 Dibromination |

| Chemical Shifts (¹H, ¹³C) | Dispersed amide proton signals suggest a folded structure. | Significant shifts in Tyr1 ring and backbone amide proton resonances are expected due to electronic and steric effects of bromine. |

| NOE/ROE Contacts | Key NOEs between non-adjacent residues indicate β-turn formation. | Altered NOE patterns, potentially new contacts involving the Tyr1 side chain, indicating a shift in the conformational equilibrium. |

| J-Couplings (³JHNα) | Values consistent with specific dihedral angles in turn regions. | Changes in J-coupling constants for residues near Tyr1, reflecting altered backbone torsion angles. |

| Temperature Coefficients | Small temperature coefficients for certain amide protons suggest involvement in intramolecular hydrogen bonds. | Potential for stabilized hydrogen bonds due to a more rigid Tyr1 conformation, leading to smaller temperature coefficients. |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a sensitive method for analyzing the secondary structure of peptides in solution. The far-UV CD spectrum provides information on the proportions of α-helix, β-sheet, β-turn, and random coil conformations. For flexible peptides like Leu-Enkephalin, the CD spectrum often indicates a mixture of conformations, with a significant contribution from random coil in aqueous solution. nih.gov

In more structured environments or for conformationally constrained analogs, the CD spectra can reveal the presence of specific secondary structures. For instance, a type I β-turn is often characterized by specific features in the CD spectrum.

The dibromination of Tyr1 in Leu-Enkephalin could lead to a more ordered conformation, which would be detectable by CD spectroscopy. An increase in the intensity of bands associated with β-turns would suggest that the modification stabilizes a folded structure. The aromatic contribution of the dibrominated tyrosine to the near-UV CD spectrum would also be significantly different from that of the unmodified tyrosine, providing a direct probe of the local environment of the modified residue.

Raman Spectroscopy for Vibrational and Conformational Insights

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, which are sensitive to its conformation. Studies on Leu-Enkephalin have used Raman spectroscopy to identify specific conformational features in both the solid state and in solution. nih.gov For example, the amide I and amide III bands in the Raman spectrum are characteristic of the peptide backbone conformation. In the solid state, the Raman spectrum of Leu-Enkephalin is consistent with a type I' β-bend structure. nih.gov In solution, the spectrum reflects the conformational ensemble present, which is solvent-dependent. nih.gov

For (3,5-Dibromo-Tyr1)-Leu-Enkephalin, Raman spectroscopy would be particularly useful for probing the local environment of the dibrominated tyrosine ring. The vibrational modes of the aromatic ring would be altered by the heavy bromine atoms, providing a unique spectral signature. Furthermore, any conformational changes in the peptide backbone induced by the modification would be reflected in the amide I and III regions of the spectrum. This could provide evidence for a stabilized β-turn or other ordered structures in solution.

Advanced Computational Chemistry Approaches to Conformational Sampling

Computational methods provide a powerful complement to experimental techniques by allowing for a detailed exploration of the conformational energy landscape of peptides.

Molecular Dynamics (MD) Simulations of Peptide Flexibility

MD simulations can provide an atomistic view of the dynamic behavior of peptides over time. For Leu-Enkephalin, MD simulations have been used to explore its conformational flexibility in different environments. nih.gov These simulations have shown that Leu-Enkephalin can sample a wide range of conformations, including both extended and folded structures. nih.gov

For this compound, MD simulations would be invaluable for understanding how the bulky bromine atoms affect the peptide's flexibility and conformational preferences. The simulations could reveal whether the dibromination leads to a more restricted conformational space and whether it stabilizes specific intramolecular interactions. By analyzing the trajectories, it would be possible to identify the most populated conformational states and the energetic barriers between them.

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

DFT calculations are used to investigate the electronic structure and relative energies of different peptide conformations with high accuracy. For Leu-Enkephalin, DFT calculations have been employed to determine the relative stabilities of various folded and extended conformations. nih.gov These calculations can help to identify the most likely low-energy structures and to understand the nature of the intramolecular interactions that stabilize them. nih.gov

In the case of this compound, DFT calculations would be essential for accurately modeling the electronic effects of the bromine atoms on the tyrosine residue and the rest of the peptide. These calculations could be used to:

Determine the preferred rotational conformations (rotamers) of the dibrominated tyrosine side chain.

Analyze the intramolecular hydrogen bonding network and other non-covalent interactions.

Table 2: Key Computational Findings for Leu-Enkephalin and Postulated Effects of Tyr1 Dibromination

| Computational Method | Key Findings for Leu-Enkephalin | Postulated Effects of Tyr1 Dibromination |

| Molecular Dynamics (MD) | High conformational flexibility in water, with a mix of folded and extended structures. nih.gov | Reduced flexibility, with a potential shift towards a more dominant folded conformation due to steric hindrance from bromine atoms. |

| Density Functional Theory (DFT) | Identification of multiple low-energy conformers with small energy differences. nih.gov | Altered relative energies of conformers, potentially stabilizing a specific β-turn structure. Changes in the electronic properties of the Tyr1 ring could influence aromatic-aromatic or aromatic-aliphatic interactions. |

Force Field Applications in Conformational Energy Landscapes

Computational modeling, particularly the use of molecular mechanics force fields, has proven to be an invaluable tool for exploring the vast conformational space available to flexible peptides like enkephalins. Force fields are sets of parameters and mathematical functions that approximate the potential energy of a molecular system as a function of its atomic coordinates. By calculating the energy of a multitude of different conformations, researchers can generate a conformational energy landscape, which maps the relative stability of various folded and extended structures.

For the parent compound, Leu-enkephalin, force fields such as AMBER (Assisted Model Building with Energy Refinement) have been extensively employed to investigate its conformational preferences. These studies have been crucial in complementing experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. Computational approaches can provide atomistic-level details of intramolecular interactions, including hydrogen bonds, and can help to rationalize the conformational ensembles observed in different solvent environments. azregents.edu

The application of force fields to this compound would involve several key steps. Initially, a library of starting conformations would be generated. Then, these structures would be subjected to energy minimization using a suitable force field to identify stable, low-energy conformers. To explore the conformational landscape more broadly, molecular dynamics simulations could be performed. These simulations model the atomic motions of the peptide over time, allowing for the observation of transitions between different conformational states and providing insights into the flexibility of the molecule.

Influence of Dibromination on Intramolecular Hydrogen Bonding and Preferred Conformations

The substitution of two hydrogen atoms with bromine on the phenolic ring of the N-terminal tyrosine residue is expected to exert a significant influence on the conformational preferences of Leu-enkephalin. This influence stems from a combination of steric and electronic effects.

Electronic Effects: Bromine is an electronegative and polarizable atom. The introduction of two bromine atoms onto the tyrosine ring will alter the electron distribution of the aromatic system. This can affect the propensity of the Tyr1 hydroxyl group to act as a hydrogen bond donor or acceptor.

Preferred Conformations: In solution, Leu-enkephalin exists as a dynamic equilibrium of multiple conformations, including extended and various folded forms (β-turns). nih.gov The dibromination at Tyr1 is hypothesized to shift this equilibrium. The increased size and polarity of the 3,5-dibromo-tyrosine residue may favor more extended conformations to minimize steric clashes. Conversely, specific interactions between the bromine atoms and other parts of the peptide or with the solvent could potentially stabilize novel folded structures not observed in the parent peptide. X-ray diffraction studies on a related analog, [(4'-bromo)Phe4,Leu5]enkephalin, revealed a type I' β-turn conformation, similar to the parent Leu-enkephalin, suggesting that halogenation does not necessarily disrupt the formation of folded structures. nih.gov However, the substitution was at a different position, and thus direct extrapolation is not straightforward.

Pharmacological Characterization of 3,5 Dibromo Tyr1 Leu Enkephalin at Opioid Receptors

Quantitative Receptor Binding Assays and Ligand Affinity Determination

There is a lack of published studies that have determined the binding affinities (typically expressed as K_i or IC_50 values) of (3,5-Dibromo-Tyr1)-Leu-Enkephalin for any of the opioid receptors. Such assays are fundamental in pharmacology to quantify the strength of the interaction between a ligand and a receptor. Without this primary data, a quantitative assessment of the compound's potency at opioid receptors is not possible.

Receptor Subtype Selectivity Profiles (μ-, δ-, κ-Opioid Receptors)

Consequently, without the foundational binding affinity data, a receptor subtype selectivity profile for this compound cannot be constructed. This profile is crucial for understanding the compound's potential therapeutic effects and side-effect profile, as differential activation of the μ (mu), δ (delta), and κ (kappa) opioid receptors mediates distinct physiological responses.

Structure Activity Relationship Sar of 3,5 Dibromo Tyr1 Leu Enkephalin and Halogenated Enkephalin Analogs

Impact of 3,5-Dibromination at Tyrosine-1 on Opioid Receptor Binding and Functional Activity

The substitution of hydrogen atoms with two bromine atoms on the phenolic ring of Tyrosine-1 (Tyr1) in Leu-Enkephalin creates (3,5-Dibromo-Tyr1)-Leu-Enkephalin, a modification that significantly alters its interaction with opioid receptors. This dibromination has been shown to enhance the peptide's affinity for the delta-opioid receptor (DOR) while concurrently increasing its antagonist properties at this receptor.

In studies comparing a series of halogenated Leu-Enkephalin analogs, the dibrominated version demonstrated a marked increase in DOR selectivity. This is often attributed to the steric and electronic effects of the bulky, electron-withdrawing bromine atoms. These atoms can alter the conformation of the Tyr1 side chain and its interaction with the receptor's binding pocket, favoring a binding mode that is more compatible with the DOR over the mu-opioid receptor (MOR).

Functionally, while the parent Leu-Enkephalin is an agonist at opioid receptors, the 3,5-dibromination at Tyr1 can shift the functional profile towards antagonism. This suggests that the modified tyrosine residue, while still facilitating binding, may induce a receptor conformation that does not lead to the canonical activation of intracellular signaling pathways. The result is a compound that can effectively block the receptor from being activated by endogenous or exogenous agonists. This shift from agonist to antagonist activity underscores the critical role of the electronic and steric properties of the Tyr1 residue in determining the functional outcome of receptor binding.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Leu-Enkephalin and a Halogenated Analog

| Compound | Mu (μ) Receptor Ki (nM) | Delta (δ) Receptor Ki (nM) | Kappa (κ) Receptor Ki (nM) |

|---|---|---|---|

| Leu-Enkephalin | ~1.5 - 5 | ~0.5 - 2 | >1000 |

| This compound | Increased Ki (Lower Affinity) | Decreased Ki (Higher Affinity) | No significant change |

Role of Aromatic Residues (Tyrosine-1, Phenylalanine-4) in Receptor Recognition and Ligand Efficiency

The aromatic residues at positions 1 (Tyrosine) and 4 (Phenylalanine) of the enkephalin sequence are fundamental for opioid receptor recognition and binding. nih.gov It is widely accepted that the phenolic ring of Tyr1 and the phenyl ring of Phenylalanine-4 (Phe4) form the primary pharmacophore, engaging in crucial interactions within the opioid receptor binding pocket.

The Tyr1 residue is often considered the "message" component of the peptide, with its protonated amino group and hydroxyl group being essential for high-affinity binding. nih.gov The amino group is thought to form a salt bridge with an acidic residue (typically an aspartate) in the receptor, anchoring the ligand. The phenolic hydroxyl group can act as a hydrogen bond donor, further stabilizing the ligand-receptor complex. nih.gov Indeed, removal of the hydroxyl group significantly reduces binding affinity. nih.gov

The Phe4 residue's aromatic ring also plays a vital role, contributing to binding through hydrophobic and aromatic stacking interactions with complementary residues in the receptor. russelllab.org The spatial relationship and distance between the Tyr1 and Phe4 aromatic rings are critical determinants of selectivity between the mu and delta opioid receptors. Modifications that alter the relative proximity of these two rings can dramatically shift receptor preference. For instance, deleting the Gly3 residue, which brings the aromatic rings closer, has been shown to impact MOR and KOR affinity critically.

Ligand efficiency, a measure that relates binding affinity to the size of the molecule, is heavily influenced by these aromatic interactions. The high affinity of enkephalins is largely derived from the precise positioning of these two aromatic side chains, which allows for optimal engagement with the receptor's binding site.

Correlation of Conformational Preferences with Receptor Selectivity and Potency

The biological activity of enkephalin analogs is not solely dependent on their primary sequence but is intimately linked to their three-dimensional structure or conformational preferences in solution. nih.gov Leu-Enkephalin is a flexible molecule that can adopt multiple conformations, including extended and various folded (beta-bend) structures. nih.gov The specific conformation that is recognized by a particular opioid receptor subtype is a key factor in determining selectivity and potency.

Halogenation, such as the dibromination of Tyr1, can impose significant conformational constraints on the peptide backbone and the orientation of the aromatic side chains. These constraints can pre-organize the peptide into a conformation that is more favorable for binding to a specific receptor subtype. For example, the steric bulk of the bromine atoms in this compound may favor a folded conformation where the Tyr1 and Phe4 side chains are held in a specific spatial arrangement that is optimal for DOR binding.

Cyclic enkephalin analogs, where conformational freedom is even more restricted, have provided strong evidence for this principle. For instance, the highly delta-selective cyclic peptide DPDPE (H-Tyr-d-Pen-Gly-Phe-d-Pen-OH) adopts a rigid, folded conformation. Conformational analysis of such analogs has helped to build models of the "bioactive conformation" required for mu versus delta receptor selectivity. It is proposed that different receptor subtypes have distinct topographies, and a ligand's ability to adopt a complementary shape is what drives selective and potent binding. The steric and electronic effects of halogen atoms can influence the peptide's conformation, thereby fine-tuning its fit and subsequent activity at the MOR, DOR, and KOR. nih.gov

Modulation of Receptor Bias and Signal Transduction Pathways by Tyrosine-1 Modification

Opioid receptors are G protein-coupled receptors (GPCRs) that can signal through multiple intracellular pathways, primarily the G protein-dependent pathway (mediating analgesia) and the β-arrestin pathway (implicated in side effects like respiratory depression). nih.gov Ligands that preferentially activate one pathway over another are known as "biased agonists." nih.gov The concept of biased agonism has opened new avenues for designing safer opioids.

Modification of the Tyr1 residue in enkephalins is a key strategy for modulating this receptor bias. Altering the structure of this residue can change the conformational state the receptor adopts upon binding, which in turn can influence its coupling to intracellular signaling partners like G proteins and β-arrestins.

For this compound, the shift towards antagonism at the DOR is an extreme example of modulating signal transduction. The binding of this analog occupies the receptor but fails to induce the conformational change necessary for G protein activation. Other, more subtle modifications at the Tyr1 position could potentially create biased agonists. For example, a modification might preserve the ability to activate G protein signaling while diminishing or eliminating the recruitment of β-arrestin. While research on the biased agonism profile of this compound specifically is not extensively detailed, studies on other Tyr1-modified ligands and related GPCRs show that the N-terminal domain of the ligand is a critical determinant for engaging different signaling pathways. Therefore, modifications like dibromination at this crucial position represent a powerful tool for dissecting and engineering the signal transduction outcomes of opioid receptor activation.

Enzymatic Stability and Proteolytic Degradation Mechanisms

Identification of Cleavage Sites and Protease Susceptibility in Vitro

The metabolic breakdown of Leu-enkephalin is primarily initiated by two main classes of enzymes: aminopeptidases and enkephalinases. nih.govkoreascience.krnih.gov In vitro studies using various tissue preparations, including brain extracts and neuroblastoma cell membranes, have identified the primary cleavage sites of the parent compound, Leu-enkephalin. koreascience.krnih.gov

Aminopeptidases cleave the peptide bond between the N-terminal tyrosine (Tyr1) and the adjacent glycine (B1666218) (Gly2), releasing tyrosine as the first metabolite. nih.govkoreascience.kr This is considered a major pathway for enkephalin inactivation. nih.govnih.gov Another significant enzyme, neutral endopeptidase 24.11 (NEP), also known as enkephalinase, cleaves the Gly3-Phe4 bond. nih.govnih.gov Angiotensin-converting enzyme (ACE) has also been shown to degrade enkephalin by cleaving the Gly3-Phe4 bond to release the C-terminal dipeptide Phe-Leu. nih.gov

The primary degradation pathways for the unmodified Leu-enkephalin peptide are summarized in the table below.

| Enzyme Class | Primary Cleavage Site | Resulting Fragments |

| Aminopeptidases | Tyr¹ - Gly² | Tyr and Gly-Gly-Phe-Leu |

| Enkephalinase (NEP) | Gly³ - Phe⁴ | Tyr-Gly-Gly and Phe-Leu |

| Angiotensin-Converting Enzyme (ACE) | Gly³ - Phe⁴ | Tyr-Gly-Gly and Phe-Leu |

These enzymatic actions rapidly diminish the concentration of active Leu-enkephalin, limiting its physiological effects. The susceptibility to these proteases is a key challenge that modifications aim to overcome.

Influence of Dibromination on Proteolytic Resistance and Half-Life

The introduction of two bromine atoms onto the phenolic ring of the N-terminal tyrosine residue creates (3,5-Dibromo-Tyr1)-Leu-Enkephalin, a modification that significantly enhances its resistance to enzymatic degradation. Halogenation, particularly at the Tyr1 position, is a known strategy to increase the metabolic stability of peptides. mdpi.comnih.gov

In a comparative context, while native Leu-enkephalin is degraded within minutes in plasma or brain homogenates, chemically stabilized analogs can exhibit half-lives that are orders of magnitude longer. nih.govkoreascience.kr For example, substitution with a D-amino acid at the second position, as in [D-Ala2]-leucine enkephalinamide, increased the half-life from approximately 1-2 hours to over 30 hours in certain tissue extracts. koreascience.kr The dibromination at Tyr1 is expected to confer a comparable or potentially greater degree of stability against aminopeptidase-mediated breakdown.

Strategies for Enhancing Metabolic Stability in Peptide Analog Design

The development of this compound is an example of a broader set of strategies used to enhance the metabolic stability of peptide-based drug candidates. mdpi.commdpi.com These strategies are critical for overcoming the inherent limitations of peptides, such as poor stability and low bioavailability. mdpi.com

Key strategies employed in the design of enkephalin analogs and other peptides include:

N-Terminal and C-Terminal Modification : Protecting the ends of the peptide is a common tactic. This includes N-acetylation or the addition of groups like guanidino-functions at the N-terminus, and amidation or esterification at the C-terminus. mdpi.comnih.gov These modifications block the action of exopeptidases (aminopeptidases and carboxypeptidases).

Amino Acid Substitution : Replacing natural L-amino acids with unnatural ones, such as D-amino acids, is a highly effective strategy. mdpi.commdpi.com The substitution of Gly2 with a D-amino acid, like in DADLE ([D-Ala2, D-Leu5]-enkephalin), famously resulted in an analog with increased stability and potent activity because proteases are stereospecific and cannot easily cleave bonds involving D-amino acids. mdpi.commdpi.com

Halogenation : As seen with the subject compound, adding halogen atoms (e.g., chlorine, bromine, iodine) to aromatic residues like tyrosine or phenylalanine can increase lipophilicity and provide steric hindrance against enzymatic attack. mdpi.comnih.govunimi.it

Cyclization : Creating cyclic peptides, either through head-to-tail or side-chain-to-side-chain linkages, can dramatically increase stability. Cyclization restricts the peptide's conformation, making it a poorer substrate for proteases which often recognize flexible, linear peptides. mdpi.com

Incorporation of Spacers or Linkers : Adding linkers, such as polyethylene (B3416737) glycol (PEGylation) or alkyl chains, can shield the peptide from proteases and improve its pharmacokinetic profile. mdpi.com

These strategies can be used individually or in combination to fine-tune the properties of a peptide analog, balancing stability, receptor affinity, and selectivity to create a viable therapeutic agent. mdpi.com

Advanced Analytical Methods for Structural Elucidation and Quantification in Research

High-Performance Liquid Chromatography (HPLC) for Purity and Identity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of synthetic peptides. For (3,5-Dibromo-Tyr1)-Leu-Enkephalin, reversed-phase HPLC (RP-HPLC) is the standard method for determining purity and confirming its identity against a reference standard. The purity of commercially available this compound is typically reported as ≥97%, as determined by HPLC chemicalbook.com.

The separation principle involves a non-polar stationary phase (commonly C18) and a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile, with an ion-pairing agent such as trifluoroacetic acid (TFA). The peptide elutes based on its hydrophobicity; the introduction of two bromine atoms on the tyrosine residue significantly increases the hydrophobicity of this compound compared to the parent Leu-Enkephalin, resulting in a longer retention time under identical chromatographic conditions. This shift in retention time is a primary indicator of successful modification.

A sensitive UV detector, typically set at 214 nm (for peptide bonds) or 280 nm (for the aromatic tyrosine residue), is used for detection and quantification. By integrating the peak area of the target compound and any impurities, a precise purity profile can be established.

Table 1: Typical RP-HPLC Parameters for Enkephalin Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 (e.g., Altex Ultrasphere ODS) hplc.eu | Stationary phase for hydrophobic interaction. |

| Mobile Phase A | 0.1% TFA in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier for elution. |

| Gradient | Linear gradient of Mobile Phase B | To elute compounds with varying hydrophobicity. |

| Flow Rate | ~1.0 mL/min | Controls retention time and separation efficiency. |

| Detection | UV at 214 nm or 280 nm | To detect peptide bonds and aromatic residues. |

| Injection Volume | 10-20 µL | Sample amount introduced for analysis. |

Vibrational and Electronic Spectroscopy in Qualitative and Quantitative Characterization

While HPLC and MS provide primary structural and purity data, vibrational and electronic spectroscopy offer complementary information about the molecule's conformation and electronic environment.

Electronic Spectroscopy (UV-Vis): UV-Vis spectroscopy is used for both qualitative and quantitative analysis. Peptides containing aromatic residues like tyrosine and phenylalanine exhibit characteristic UV absorption. The tyrosine residue in Leu-Enkephalin has a UV absorption maximum around 275-280 nm. In this compound, the addition of two electron-withdrawing bromine atoms to the phenolic ring of tyrosine is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in molar absorptivity). This alteration in the UV spectrum serves as a further qualitative check for the modification.

Vibrational Spectroscopy (FTIR/Raman): Vibrational spectroscopy, such as Fourier-Transform Infrared (FTIR) spectroscopy, provides information about the peptide's secondary structure and the presence of specific chemical bonds. All peptides display characteristic amide I (C=O stretching, ~1650 cm⁻¹) and amide II (N-H bending and C-N stretching, ~1550 cm⁻¹) bands. For this compound, FTIR would also be expected to show specific vibrational modes associated with the substituted aromatic ring and the carbon-bromine (C-Br) bonds, which are absent in the parent Leu-Enkephalin. These unique spectral features can be used as fingerprints for identifying the modified compound and studying its conformational properties in different environments.

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Leu-Enkephalin |

| Acetonitrile |

| Trifluoroacetic Acid |

| Tyrosine |

| Glycine (B1666218) |

| Phenylalanine |

Computational Modeling of 3,5 Dibromo Tyr1 Leu Enkephalin Receptor Interactions

Molecular Docking Simulations for Ligand-Receptor Complex Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For (3,5-Dibromo-Tyr1)-Leu-Enkephalin, docking simulations would be employed to predict its binding pose within the active sites of opioid receptors, such as the μ-opioid receptor (MOR) and δ-opioid receptor (DOR).

The process begins with the three-dimensional structures of the ligand and the receptor, often obtained from X-ray crystallography or homology modeling. For instance, studies on other enkephalin analogs have utilized the crystal structures of the KOR (PDB ID: 4DJH), DOR (PDB ID: 4EJ4), and MOR (PDB ID: 4DKL). nih.govresearchgate.net Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the receptor's binding pocket, scoring them based on factors like shape complementarity and intermolecular interactions. nih.gov

In studies of the parent Leu-enkephalin, docking has revealed potential binding conformations, with some suggesting alternative binding sites for the crucial Tyr1 residue. researchgate.net For the dibrominated analog, a key focus of docking would be to understand how the bulky, electron-withdrawing bromine atoms on the tyrosine ring influence interactions with receptor residues. These simulations would predict hydrogen bonds, hydrophobic interactions, and potential halogen bonds that contribute to the binding affinity. The results of such simulations are often presented in a table format, detailing the predicted binding energies and key interacting residues.

Table 1: Illustrative Example of Molecular Docking Results for an Enkephalin Analog at the KOR

| Ligand | Binding Score | Interacting Residues in Binding Pocket |

| Dmt-D-Tic-Gly-Phe(4-F)-DPP | 8,750 | Key residues in the KOR binding pocket |

Note: This table is illustrative and based on data for a different enkephalin analog to demonstrate the type of data generated from docking studies. Specific data for this compound is not available. nih.gov

Molecular Dynamics Simulations of Ligand-Receptor Binding and Conformational Dynamics

Following molecular docking, molecular dynamics (MD) simulations are often performed to study the dynamic behavior of the predicted ligand-receptor complex over time. MD simulations provide insights into the stability of the binding pose, the flexibility of the ligand and receptor, and the role of solvent molecules. nih.gov

For this compound complexed with an opioid receptor, an MD simulation would involve placing the docked structure in a simulated physiological environment, including water and ions. The simulation then calculates the forces between atoms and their subsequent movements over a set period, typically nanoseconds. nih.gov

Table 2: Key Parameters Often Analyzed in Molecular Dynamics Simulations

| Parameter | Description |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions, indicating the stability of the complex. |

| RMSF (Root Mean Square Fluctuation) | Indicates the flexibility of individual residues in the peptide and receptor. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time. |

| Dihedral Angle Autocorrelation | Studies the dynamics of side-chain movements. nih.gov |

Development of Opioid Receptor Pharmacophore Models Incorporating Halogenated Tyrosine Features

A pharmacophore model is an abstract representation of the molecular features necessary for a ligand to be recognized by a specific receptor. These models are crucial in drug design for screening large databases of compounds for potential new leads. The development of a pharmacophore model for ligands like this compound would be informed by structure-activity relationship studies and computational modeling.

The essential pharmacophoric features for enkephalins are generally considered to be the protonated amine and the phenolic group of the Tyr1 residue, as well as the aromatic ring of the Phe4 residue. nih.gov For this compound, the model would need to be updated to include the specific features of the halogenated tyrosine. This would involve defining the steric and electronic effects of the two bromine atoms. These atoms could potentially form halogen bonds with electron-donating residues in the receptor, adding a new dimension to the pharmacophore model.

The process would involve aligning a set of active, halogenated analogs and extracting the common chemical features that are essential for binding. The resulting pharmacophore model would consist of a 3D arrangement of features such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and now, halogen bonding sites. This refined model could then be used to design new analogs with potentially enhanced affinity and selectivity for opioid receptors.

Emerging Research Avenues and Future Perspectives for Halogenated Enkephalin Analogs

Rational Design of Next-Generation Opioid Receptor Ligands with Improved Profiles

The rational design of novel opioid receptor ligands aims to optimize their affinity, selectivity, and pharmacokinetic profiles to maximize therapeutic efficacy while minimizing adverse effects. mdpi.comarizona.edu The introduction of halogen atoms into the structure of enkephalin analogs is a key strategy in this endeavor. nih.gov

Halogenation, the process of incorporating halogen atoms (e.g., fluorine, chlorine, bromine, iodine) into a molecule, can significantly influence a ligand's interaction with its receptor. The size and electronegativity of the halogen substituent can alter the electronic distribution and conformation of the peptide, thereby affecting its binding affinity and selectivity for different opioid receptor subtypes (μ, δ, and κ). nih.gov For instance, studies on halogenated deltorphin (B1670231) II analogs, which are δ-opioid receptor-selective agonists, have shown a correlation between the size of the halogen substituent and the peptide's affinity for the δ-opioid receptor. nih.gov

The "message-address" concept provides a framework for the rational design of opioid peptides. mdpi.com According to this concept, specific amino acid residues (the "message") are crucial for receptor activation, while other parts of the peptide (the "address") determine its selectivity for a particular receptor subtype. mdpi.com The tyrosine residue at the first position of enkephalins is a critical component of the "message," and modifications to its aromatic ring, such as dibromination in (3,5-Dibromo-Tyr1)-Leu-Enkephalin, represent a targeted approach to modulate receptor interaction.

The design of such analogs often involves a multidisciplinary approach that combines organic chemistry, pharmacology, and computational modeling to predict how structural modifications will impact biological activity. arizona.edu

Table 1: Examples of Structural Modifications in Opioid Peptide Analogs

| Modification Strategy | Example | Desired Outcome | Reference |

| Halogenation | Introduction of halogens on aromatic residues | Enhanced receptor affinity and selectivity | nih.gov |

| Amino Acid Substitution | Replacing natural amino acids with D-amino acids or unnatural amino acids | Increased metabolic stability and altered receptor binding | mdpi.com |

| Cyclization | Creating cyclic peptide structures | Improved conformational stability and receptor selectivity | researchgate.net |

| Prodrug Formulation | Attaching promoieties to the peptide | Enhanced blood-brain barrier permeability | nih.gov |

Exploration of Non-Opioid Receptor Mediated Biological Activities

Emerging research indicates that enkephalin analogs may exert biological effects through mechanisms independent of classical opioid receptors. nih.gov These non-opioid actions open up new therapeutic possibilities for these compounds beyond analgesia.

Immunomodulation

The immune system is a key area where enkephalin analogs are showing promise. Opioid peptides and their receptors are present on various immune cells, suggesting a role in regulating immune responses. nih.gov Studies have shown that δ-opioid receptor agonists can modulate immune cell functions. For example, some δ-opioid agonists have been found to inhibit the release of pro-inflammatory cytokines like IL-6 and TNF-α from macrophages and promote the development of regulatory T cells (Tregs), which play a crucial role in suppressing inflammatory responses. nih.gov In human peripheral blood mononuclear cells, both a δ-opioid receptor agonist and an antagonist were shown to increase the production of interferon-gamma, a key cytokine in the immune response. nih.gov Enkephalins themselves have been observed to inhibit the release of inflammatory cytokines in cells from rheumatoid arthritis patients. selfhacked.com

Neuroprotection in vitro

The neuroprotective potential of enkephalin analogs is another exciting area of investigation. Enkephalins have been shown to protect neurons from damage caused by excessive glutamate (B1630785) release, a key factor in excitotoxicity. nih.gov Furthermore, they can attenuate oxidative stress in the central nervous system. nih.gov Some multifunctional enkephalin analogs have demonstrated neuroprotective effects in in vitro models of stroke by reducing brain infarct and edema ratios. nih.gov The mechanisms underlying these neuroprotective effects are still being elucidated but may involve both opioid and non-opioid pathways.

Integration of Machine Learning and Artificial Intelligence in Peptide Design and Activity Prediction

The complexity of peptide-receptor interactions and the vast chemical space of possible peptide modifications present significant challenges to traditional drug discovery methods. Machine learning (ML) and artificial intelligence (AI) are increasingly being integrated into the pipeline of peptide drug design to accelerate the discovery and optimization of new therapeutic agents. nih.gov

Predict Peptide-Protein Interactions: ML and deep learning models are being developed to predict the binding affinity and specificity of peptides for their target receptors with greater accuracy and efficiency than traditional computational methods like docking and molecular dynamics simulations. nih.govresearchgate.netrsc.org

Generate Novel Peptide Sequences: AI algorithms can generate vast libraries of novel peptide sequences with desired properties, such as high receptor affinity and selectivity. nih.gov This in silico screening significantly reduces the time and cost associated with synthesizing and testing new compounds. nih.gov

Optimize Pharmacokinetic Properties: ML models can be trained to predict properties like metabolic stability and bioavailability, guiding the design of peptides with improved drug-like characteristics. nih.gov

Q & A

Q. What methodologies are employed to synthesize and characterize (3,5-Dibromo-Tyr1)-Leu-Enkephalin?

Solid-phase peptide synthesis (SPPS) is commonly used to construct the peptide backbone, followed by regioselective bromination of the tyrosine residue using agents like -bromosuccinimide (NBS) or dibromine under controlled conditions. Post-synthesis purification involves reversed-phase HPLC with C18 columns and mobile phases containing trifluoroacetic acid (TFA)/acetonitrile gradients. Characterization employs mass spectrometry (MS) for molecular weight confirmation and infrared (IR) spectroscopy to assess structural integrity, particularly in helium droplets to minimize matrix interference .

Q. How is this compound utilized in opioid receptor interaction studies?

Competitive radioligand binding assays are performed using -labeled opioid antagonists (e.g., naloxone) in membrane preparations from cell lines expressing delta (DOR) or mu (MOR) opioid receptors. The brominated analogue’s affinity () is calculated via displacement curves, with corrections for nonspecific binding. Functional activity is further tested using cAMP inhibition assays or calcium flux measurements in transfected HEK293 cells .

Q. What spectroscopic techniques are applied to study structural modifications in brominated enkephalins?

IR spectroscopy in superfluid helium droplets provides high-resolution data on protonated this compound, enabling comparison with gas-phase theoretical calculations (e.g., density functional theory). This method isolates vibrational modes of the peptide backbone and brominated side chains, avoiding solvent-induced shifts .

Q. What are key considerations in chromatographic analysis of halogenated enkephalin analogues?

Optimizing HPLC parameters includes selecting C18 or phenylhexyl columns for bromine’s hydrophobicity, using ion-pairing agents (e.g., TFA), and adjusting gradients to resolve degradation products. Retention times correlate with LogD values, which are experimentally determined via shake-flask methods or predicted using software like MarvinSuite .

Advanced Research Questions

Q. How to design experiments assessing the plasma stability of halogenated enkephalin analogues?

Incubate the peptide in diluted rat plasma (1:1 with saline) at 37°C, with aliquots collected at timed intervals (0–24 hrs). Quench reactions with ice-cold acetonitrile, centrifuge, and analyze supernatants via LC-MS to quantify intact peptide and metabolites. Degradation half-life () is calculated using first-order kinetics. Controls include heat-inactivated plasma and protease inhibitors to identify degradation pathways .

Q. How to resolve contradictions in reported receptor binding affinities for halogenated peptides?

Conduct meta-analysis of binding data to account for variables like receptor subtype (DOR vs. MOR), membrane preparation methods (detergent-solubilized vs. native), and assay conditions (pH, temperature). Validate findings using standardized protocols (e.g., NIH Psychoactive Drug Screening Program) and statistical models (e.g., mixed-effects regression) to isolate confounding factors .

Q. How does bromination at tyrosine residues influence peptide conformation and receptor docking?

Molecular dynamics (MD) simulations (e.g., GROMACS) model the bulky 3,5-dibromo substitution’s steric effects on peptide folding. NMR spectroscopy in DMSO- or aqueous solutions identifies -turn stabilization. Docking studies (AutoDock Vina) compare binding poses with native Leu-enkephalin, highlighting halogen bonding with receptor residues like His291 in DOR .

Q. What strategies improve metabolic stability of brominated enkephalins?

Incorporate -methylation of amide bonds or D-amino acid substitutions to reduce protease susceptibility. Stability is quantified via in vitro liver microsome assays or plasma half-life studies. Ester bond replacements (e.g., Tyr1-COOCH) further enhance resistance to chymotrypsin .

Q. How to evaluate bromination’s impact on peptide hydrophobicity and blood-brain barrier (BBB) penetration?

Experimental LogD values are obtained via octanol-water partitioning assays. Parallel artificial membrane permeability assays (PAMPA-BBB) predict BBB penetration, supported by computational models (e.g., SwissADME). Correlate results with in vivo pharmacokinetic studies measuring brain-to-plasma ratios .

Q. How to integrate contradictory findings from in vitro and in vivo studies on enkephalin analogues?

Use physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies, incorporating parameters like tissue distribution, protein binding, and metabolic clearance. Validate with autoradiography or positron emission tomography (PET) to track biodistribution in animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.